molecular formula C12H10O3S B8757846 Hydroxy(phenyl)3-thienylacetic acid CAS No. 3193-25-7

Hydroxy(phenyl)3-thienylacetic acid

Cat. No.: B8757846
CAS No.: 3193-25-7
M. Wt: 234.27 g/mol
InChI Key: NGRIKMVPULGUNF-UHFFFAOYSA-N
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Description

Hydroxy(phenyl)3-thienylacetic acid (HP3TAA) is a hybrid aromatic compound combining phenyl and thienyl (thiophene) moieties linked via an acetic acid backbone, with a hydroxyl group attached either to the phenyl ring or the acetic acid chain. These compounds are pivotal in pharmaceutical synthesis, metabolic research, and material science due to their diverse reactivity and biological activities .

Properties

CAS No.

3193-25-7

Molecular Formula

C12H10O3S

Molecular Weight

234.27 g/mol

IUPAC Name

2-hydroxy-2-phenyl-2-thiophen-3-ylacetic acid

InChI

InChI=1S/C12H10O3S/c13-11(14)12(15,10-6-7-16-8-10)9-4-2-1-3-5-9/h1-8,15H,(H,13,14)

InChI Key

NGRIKMVPULGUNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CSC=C2)(C(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
Hydroxy(phenyl)3-thienylacetic acid Phenyl + thienyl + acetic acid + OH Phenyl, thienyl, hydroxyl, acetic acid Not explicitly provided Inferred: ~240–260 Not available
3-Thienylacetic acid Thiophene + acetic acid Thiophene-3-yl, acetic acid C₆H₆O₂S 142.17 6964-21-2
3-Hydroxyphenylacetic acid Phenyl + acetic acid + OH Hydroxyl (meta position on phenyl) C₈H₈O₃ 152.15 Not available
4-Hydroxy-3-methoxyphenylacetic acid Phenyl + acetic acid + OH + OCH₃ Hydroxyl (para), methoxy (meta) C₉H₁₀O₄ 182.17 306-08-1
Tropic acid (3-Hydroxy-2-phenylpropionic acid) Phenyl + propionic acid + OH Hydroxyl on propionic acid chain C₉H₁₀O₃ 166.17 552-63-6

Key Observations :

  • HP3TAA's unique combination of phenyl, thienyl, and hydroxyl groups distinguishes it from simpler analogs like 3-thienylacetic acid or hydroxyphenylacetic acids.
  • Substituent positions (e.g., hydroxyl on phenyl vs. acetic acid chain) critically influence polarity and reactivity .

Physicochemical Properties

Compound Solubility Melting Point (°C) Stability Notes
3-Thienylacetic acid Soluble in organic solvents 95–98 Stable under inert conditions
3-Hydroxyphenylacetic acid Water-soluble 127–130 Sensitive to oxidation
4-Hydroxy-3-methoxyphenylacetic acid Moderate aqueous solubility Not reported Limited toxicological data available
Tropic acid Soluble in ethanol 118–120 Hygroscopic; prone to dimerization

Key Observations :

  • Thiophene-containing compounds (e.g., 3-thienylacetic acid) exhibit enhanced lipophilicity compared to purely phenyl-based acids, affecting their biodistribution .
  • Hydroxyl and methoxy groups increase water solubility but may reduce thermal stability .

Key Observations :

  • HP3TAA’s thienyl group may confer unique electronic properties useful in materials science (e.g., conductive polymers) .
  • Hydroxyphenylacetic acids show promise in anti-inflammatory and antioxidant research, suggesting HP3TAA could be explored for similar activities .

Key Observations :

  • Hydroxyl-containing compounds may pose oxidative hazards during storage .

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